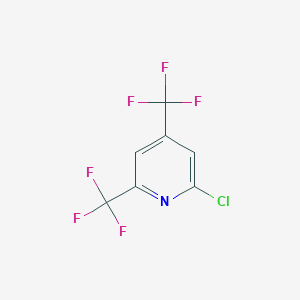

2-Chloro-4,6-bis(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Disciplines

Pyridine, a six-membered aromatic heterocycle containing a single nitrogen atom, and its derivatives are fundamental scaffolds in numerous areas of science and technology. jst.go.jpsigmaaldrich.com These compounds are not merely of academic interest; they form the core of a vast array of functional molecules. In medicinal chemistry, the pyridine ring is a common feature in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. habitablefuture.orgnih.gov Pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. habitablefuture.orgnih.govaaronchem.com

The Broader Context of Trifluoromethylated Pyridines in Organic Synthesis and Applied Sciences

The introduction of trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. justia.com Consequently, trifluoromethylated compounds are of great interest in the pharmaceutical and agrochemical industries. nih.govresearchoutreach.org

Trifluoromethylated pyridines, which combine the features of the pyridine scaffold with the unique properties of the CF3 group, have emerged as particularly valuable building blocks in organic synthesis. nih.govresearchoutreach.org The development of methods to synthesize these compounds is an active area of research, with two main strategies being the direct fluorination of pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing precursors. researchoutreach.org The demand for various trifluoromethylpyridine isomers has grown steadily, driven by their use in a range of commercial products, including herbicides, insecticides, and pharmaceuticals. nih.govresearchoutreach.org

Scope and Academic Relevance of Research on 2-Chloro-4,6-bis(trifluoromethyl)pyridine

Within the class of trifluoromethylated pyridines, this compound is a notable example that features two powerfully electron-withdrawing CF3 groups and a reactive chlorine atom. This specific substitution pattern makes it a highly versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a handle for introducing a wide variety of functional groups.

The academic and industrial interest in this compound stems from its potential as a precursor to novel bioactive compounds and functional materials. Research into this compound and its derivatives contributes to a deeper understanding of the reactivity of poly-functionalized heterocyclic systems. For instance, it has been utilized as a starting material in the synthesis of potential DNA Polymerase Theta inhibitors, highlighting its relevance in the development of new therapeutic agents. google.com The study of its synthesis and reactivity aids in the expansion of the synthetic chemist's toolbox for creating molecules with tailored properties.

Interactive Data Table: Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in the literature, predicted properties and data for a closely related compound, 2-Chloro-4-(trifluoromethyl)pyridine (B1345723), are available and presented below for comparative purposes.

| Property | This compound (Predicted) | 2-Chloro-4-(trifluoromethyl)pyridine (Experimental) |

| Molecular Formula | C7H2ClF6N | C6H3ClF3N |

| Molecular Weight | 249.54 g/mol | 181.54 g/mol |

| Boiling Point | Not Available | 146-147 °C |

| Density | Not Available | 1.411 g/mL at 25 °C |

| Refractive Index | Not Available | n20/D 1.4490 |

| CAS Number | 81565-21-1 | 81565-18-6 |

Note: The data for this compound is based on computational predictions. The experimental data provided is for the related compound 2-Chloro-4-(trifluoromethyl)pyridine and should be considered as a reference for general properties. sigmaaldrich.com

Research Findings on this compound

Synthesis

A key method for the synthesis of chloro-bis(trifluoromethyl)pyridines involves the simultaneous vapor-phase chlorination and fluorination of lutidines (dimethylpyridines) at high temperatures (above 300°C) over a transition metal-based catalyst, such as iron fluoride (B91410). nih.gov This process allows for the formation of compounds with two trifluoromethyl groups. For the synthesis of this compound, a suitable starting material would be 2,4-lutidine or 2,6-lutidine. The reaction conditions, particularly the temperature and the molar ratio of chlorine gas, can be adjusted to control the degree of chlorination on the pyridine ring. nih.gov This method has been reported to produce chloro-bis(trifluoromethyl)pyridines in yields ranging from 60 to 80%. jst.go.jpnih.gov

Reactivity

The reactivity of this compound is characterized by the presence of the chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic aromatic substitution by the two strongly electron-withdrawing trifluoromethyl groups. This enhanced reactivity makes it a valuable synthon.

A documented example of its reactivity is the reaction with aqueous ammonia (B1221849) at elevated temperature and pressure. In a specific instance, this compound was reacted with a 40% aqueous solution of ammonia in an autoclave at 150°C for 5 hours. google.com This reaction resulted in the displacement of the chloro substituent to yield 2-amino-4,6-bis(trifluoromethyl)pyridine. google.com

This type of nucleophilic substitution highlights the utility of this compound as a precursor for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

Applications in a Research Context

The primary application of this compound in a research context is as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. aaronchem.com

A notable example of its application is in the development of inhibitors for DNA Polymerase Theta (Polθ), an enzyme that is a target for cancer therapy. google.com In this context, this compound serves as a key starting material for the synthesis of complex heterocyclic compounds designed to interact with the enzyme. google.com Its use in this area underscores the importance of fluorinated building blocks in modern drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-2-3(6(9,10)11)1-4(15-5)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJLRLKOOIIRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563425 | |

| Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81565-21-1 | |

| Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81565-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2 Chloro 4,6 Bis Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 2-Chloro-4,6-bis(trifluoromethyl)pyridine is exceptionally electron-deficient, a direct consequence of the inductive effects of the two trifluoromethyl (CF₃) groups and the ring nitrogen atom. This severe electron deficiency profoundly activates the ring towards nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C-2 position is the primary site for this reaction.

The generally accepted mechanism for this transformation involves a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the C-2 carbon, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this stage. libretexts.orgyoutube.com The negative charge in this intermediate is stabilized by the strongly electron-withdrawing trifluoromethyl groups at the C-4 and C-6 positions, as well as by the ring nitrogen. In the second step, the aromaticity is restored through the elimination of the chloride ion, yielding the 2-substituted pyridine product. youtube.com

Studies on analogous compounds, such as 2,6-dichloro-4-trichloromethylpyridine, confirm that nucleophilic attack preferentially occurs via the displacement of the ring's halogen atoms rather than at the trihalogenomethyl group. rsc.org While reactions involving fluoropyridines are often faster than their chloro-analogs, the principle of activation by electron-withdrawing groups remains the same, making the C-2 chlorine of this compound a prime leaving group in SₙAr reactions. acs.org

Electrophilic Substitution and Functionalization of the Pyridine Nucleus

In stark contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution. Pyridine itself is generally less reactive than benzene (B151609) in such reactions because the ring nitrogen acts as an electron-withdrawing group and can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring. youtube.comquora.com

The presence of two additional, powerful electron-withdrawing trifluoromethyl groups makes the pyridine nucleus extremely electron-poor and thus a very poor nucleophile for reacting with electrophiles. youtube.com Consequently, electrophilic substitution reactions like nitration or Friedel-Crafts alkylation are exceptionally difficult and require harsh conditions. youtube.com If a reaction were to be forced, it would be predicted to occur at the C-3 or C-5 positions, which are the least deactivated carbons in the ring. quora.com Due to this inherent unreactivity, functionalization of the this compound core is more practically achieved through the catalytic methods described below.

Catalytic Transformations

Catalytic methods offer powerful and regioselective pathways to functionalize the otherwise inert positions of the this compound scaffold.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org In these reactions, the carbon-chlorine bond at the C-2 position is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with an organoboron compound. organic-chemistry.org This method enables the introduction of a wide variety of aryl and heteroaryl substituents at the C-2 position.

While direct examples involving this compound are specific, extensive research on the Suzuki coupling of the closely related 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester demonstrates the feasibility and versatility of this chemistry on the bis(trifluoromethyl)pyridine core. kaust.edu.saresearchgate.net These studies show that the highly electron-deficient pyridine ring is stable under the reaction conditions and can be coupled with various (hetero)aryl bromides to produce biaryl compounds in good yields. kaust.edu.saresearchgate.net This indicates that this compound can serve as the electrophilic partner in similar transformations.

Table 1: Examples of Suzuki Coupling Products from 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester This table showcases the types of structures that can be formed via Suzuki coupling on the bis(trifluoromethyl)pyridine core, based on data from related compounds.

| Aryl Halide Partner | Coupled Product | Yield (%) |

| Bromobenzene | 4-Phenyl-2,6-bis(trifluoromethyl)pyridine | 95% |

| 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine | 92% |

| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2,6-bis(trifluoromethyl)pyridine | 85% |

| 2-Bromopyridine | 2-(2,6-Bis(trifluoromethyl)pyridin-4-yl)pyridine | 72% |

| 3-Bromopyridine | 3-(2,6-Bis(trifluoromethyl)pyridin-4-yl)pyridine | 81% |

| 1,4-Dibromobenzene | 1,4-Bis(2,6-bis(trifluoromethyl)pyridin-4-yl)benzene | 84% |

| (Data sourced from studies on a related boronic ester). researchgate.net |

Iridium-Catalyzed C-H Borylation of Trifluoromethyl-Substituted Pyridines

Iridium-catalyzed C-H borylation is a powerful method for converting inert C-H bonds into versatile boronic esters, which can then participate in further transformations like Suzuki coupling. kaust.edu.sa The regioselectivity of this reaction is primarily dictated by steric factors, with borylation occurring at the least hindered C-H position. kaust.edu.sa

For trifluoromethyl-substituted pyridines, this methodology provides convenient access to a variety of pyridylboronic esters. kaust.edu.sa For instance, the iridium-catalyzed borylation of 2,6-bis(trifluoromethyl)pyridine (B1297899) occurs with high regioselectivity at the C-4 position, as the C-3 and C-5 positions are sterically shielded by the adjacent CF₃ groups. researchgate.net

In the case of this compound, the available C-H bonds are at the C-3 and C-5 positions. These positions are flanked by a chloro group and a trifluoromethyl group, creating a sterically hindered environment. While direct borylation of this specific substrate would be challenging, the technique is invaluable for creating functionalized precursors from less substituted pyridines. The reaction is compatible with numerous functional groups, including halogens. researchgate.net

Table 2: Iridium-Catalyzed C-H Borylation of Various Trifluoromethyl-Substituted Pyridines

| Substrate | Borylation Position | Product | Yield (%) |

| 2,6-Bis(trifluoromethyl)pyridine | C-4 | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 96% |

| 2-(Trifluoromethyl)pyridine | C-6 | 2-(Trifluoromethyl)pyridine-6-boronic acid pinacol ester | 82% |

| 3-(Trifluoromethyl)pyridine | C-5 | 3-(Trifluoromethyl)pyridine-5-boronic acid pinacol ester | 85% |

| 2-Chloro-6-(trifluoromethyl)pyridine | C-4 | 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 93% |

| (Data sourced from various studies on trifluoromethyl-substituted pyridines). kaust.edu.saresearchgate.net |

Photochemical Reactivity of this compound

Specific photochemical studies on this compound are not extensively documented. However, the behavior of related structures provides significant insight. The trifluoromethyl groups on a heteroaromatic ring are known to be exceptionally stable under photolytic conditions. nih.gov Similarly, studies on related luminescent radicals containing a dihalo-pyridyl core show that the ring system can possess high photostability. rsc.org

The most probable photochemical transformation for this molecule would involve the cleavage of the C-Cl bond upon UV irradiation, a common reaction for chloroaromatic compounds. This homolytic cleavage would generate a pyridyl radical, which could then engage in various radical reactions. Photoinduced processes using photocatalysts can also be employed to generate trifluoromethyl radicals from other sources for addition to different substrates, highlighting the role of photochemistry in the broader field of fluorine chemistry. princeton.edunih.gov

Mechanistic Investigations of Trihalogenomethyl Group Reactivity

The trifluoromethyl groups in this compound are generally robust and unreactive towards many reagents. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group a poor electrophile and resistant to nucleophilic attack under typical conditions. nih.gov

Research on analogous trichloromethyl pyridines has shown that the position of the substituent is critical to its reactivity. rsc.org For 2,6-dichloro-4-trichloromethylpyridine, nucleophiles react exclusively at the C-2/C-6 ring positions, leaving the CCl₃ group intact. rsc.org However, when the trihalogenomethyl group is moved to the C-3 position, nucleophiles can attack both the ring and the side chain. rsc.org This suggests that the electronic environment at the C-4 position in the target molecule does not sufficiently activate the attached CF₃ groups for nucleophilic attack.

While direct functionalization of the CF₃ group is difficult, specialized methods have been developed for C-F bond activation. For example, reductive protocols can achieve hydrodefluorination of trifluoromethylarenes. nih.gov However, these represent specific, targeted transformations rather than a general mode of reactivity for this compound under standard synthetic conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4,6 Bis Trifluoromethyl Pyridine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. For 2-Chloro-4,6-bis(trifluoromethyl)pyridine, the spectra would be dominated by vibrations of the pyridine (B92270) ring and the trifluoromethyl and chloro substituents.

The FT-IR and FT-Raman spectra are expected to show several key absorption bands. The aromatic C-H stretching vibrations of the two protons on the pyridine ring would typically appear in the 3100-3000 cm⁻¹ region. The characteristic C-C and C-N stretching vibrations of the pyridine ring itself are expected to produce a series of bands between 1600 cm⁻¹ and 1300 cm⁻¹.

The presence of the two strong electron-withdrawing trifluoromethyl (CF₃) groups would significantly influence the spectrum. The C-F stretching vibrations are known to be very intense in the infrared spectrum and are expected to appear in the 1350-1100 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be observed at a lower frequency, typically in the range of 850-550 cm⁻¹. For a related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), the C-Cl stretching vibration was assigned to bands at 702 cm⁻¹ in FT-IR and 822, 823 cm⁻¹ in FT-Raman spectra. nih.gov

A definitive assignment of all vibrational modes would require a Normal Coordinate Analysis (NCA) . nih.govresearchgate.nettaylorandfrancis.comias.ac.in This theoretical calculation, often performed using Density Functional Theory (DFT) methods, models the vibrational frequencies and helps in assigning the experimentally observed bands to specific molecular motions, such as stretching, bending, and torsional modes. taylorandfrancis.comresearchgate.net Such analysis provides a much deeper understanding of the molecule's dynamics and force fields. researchgate.netias.ac.in

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100 - 3000 |

| Pyridine Ring | C-C/C-N Stretch | 1600 - 1300 |

| Trifluoromethyl | C-F Stretch | 1350 - 1100 |

| Chloro Group | C-Cl Stretch | 850 - 550 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. A complete NMR analysis for this compound would involve ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons at positions 3 and 5 of the pyridine ring. Due to their different chemical environments—one being adjacent to a chloro group and the other situated between two trifluoromethyl groups—they are expected to be non-equivalent. This would likely result in two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling between these two protons would depend on their relative positions.

¹³C NMR: The ¹³C NMR spectrum would provide information on all seven carbon atoms in the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected. The carbon atoms attached to the highly electronegative fluorine atoms (the CF₃ groups) and the chlorine atom would show characteristic chemical shifts. The CF₃ carbons themselves would appear as quartets due to coupling with the three attached fluorine atoms (¹JCF). Similarly, the ring carbons at positions 4 and 6 would also be split into quartets due to coupling with the fluorine atoms of the attached CF₃ groups (²JCF). For comparison, in 2-phenyl-4,6-bis(trifluoromethyl)pyridine, the carbons at the 4 and 6 positions appear as quartets with coupling constants (JC-F) of 35.9 Hz and 34.5 Hz, respectively. orgsyn.org The carbon bearing the chlorine atom (C-2) would also be significantly shifted.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds. Since the two trifluoromethyl groups are in different chemical environments (at positions 4 and 6), they are expected to be non-equivalent. This would result in two separate signals in the ¹⁹F NMR spectrum. The chemical shifts of CF₃ groups on a pyridine ring typically appear in the range of δ -60 to -70 ppm relative to a standard like CFCl₃. rsc.orgrsc.org For instance, the ¹⁹F NMR signal for 2-chloro-4-(trifluoromethyl)pyridine appears at δ -64.8 ppm. rsc.org

Table 2: Predicted NMR Data for this compound

| Spectrum | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | H-3, H-5 | 7.0 - 9.0 | Two distinct signals, likely doublets or singlets |

| ¹³C NMR | C-2 | ~150-155 | Singlet |

| C-3, C-5 | ~115-130 | Singlets or doublets (due to H-coupling) | |

| C-4, C-6 | ~140-150 | Quartets (due to F-coupling) | |

| CF₃ | ~120-125 | Quartets (due to F-coupling) | |

| ¹⁹F NMR | 4-CF₃, 6-CF₃ | -60 to -70 | Two distinct singlets |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₇H₂ClF₆N), the calculated monoisotopic mass is approximately 248.978 Da. A high-resolution mass spectrum (HRMS) would confirm this exact mass, thereby verifying the molecular formula. orgsyn.org

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). The presence of a chlorine atom will result in two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule with the ³⁷Cl isotope (M+2). libretexts.orgchemguide.co.uk

Electron ionization (EI) would likely cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for such molecules include:

Loss of a chlorine atom: [M-Cl]⁺

Loss of a trifluoromethyl group: [M-CF₃]⁺

Cleavage of the pyridine ring: Leading to smaller charged fragments.

The relative abundance of these fragment ions provides a fingerprint that can help confirm the structure. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used for identification. For the [M+H]⁺ adduct of this compound, the predicted CCS is 139.4 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₇H₂ClF₆N |

| Monoisotopic Mass | 248.978 Da |

| Molecular Ion | [M]⁺˙ at m/z 249 |

| Isotopic Pattern | M⁺ (100%) and M+2 (~32%) due to Cl |

| Major Fragments | [M-Cl]⁺, [M-CF₃]⁺ |

X-ray Diffraction Analysis for Solid-State Molecular Structures

While solution-state techniques like NMR provide invaluable structural data, X-ray diffraction analysis of a single crystal offers the definitive elucidation of the molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, as well as information about how the molecules pack together in the crystal lattice. researchgate.net

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, its isomer, 4-chloro-2,6-bis(trifluoromethyl)pyridine, is a solid with a melting point of 57-59 °C. sigmaaldrich.com This suggests that the title compound is also likely a solid at room temperature and could be crystallized for X-ray analysis.

Such an analysis would confirm the planarity of the pyridine ring and reveal any distortions caused by the bulky and electron-withdrawing substituents. It would also detail the precise bond lengths of C-Cl, C-C, C-N, and C-F, and the bond angles within the molecule. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the material.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Bis Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

No published studies detailing the DFT-based molecular geometry optimization of 2-Chloro-4,6-bis(trifluoromethyl)pyridine were found.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

There is no available research on the electronic structure analysis, including HOMO-LUMO energy gaps, molecular electrostatic potential mapping, or Natural Bond Orbital (NBO) analysis for this compound.

Prediction of Non-Linear Optical (NLO) Behavior

A review of the literature did not yield any predictions or experimental studies on the non-linear optical (NLO) properties of this compound.

Thermodynamic Properties and Stability Assessments at Varied Temperatures

No data or theoretical assessments of the thermodynamic properties (such as heat capacity, enthalpy, and entropy) and stability of this compound at different temperatures have been published.

Quantum Chemical Studies on Reaction Pathways and Mechanistic Interpretations

There are no quantum chemical studies available that investigate the reaction pathways or provide mechanistic interpretations involving this compound.

Derivatization and Functionalization Strategies for 2 Chloro 4,6 Bis Trifluoromethyl Pyridine Scaffolds

Synthesis of Highly Substituted Trifluoromethylated Pyridine (B92270) Derivatives via Nucleophilic Substitution

The primary route for elaborating the 2-chloro-4,6-bis(trifluoromethyl)pyridine scaffold is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the two trifluoromethyl groups, facilitates the displacement of the C-2 chloro substituent by a variety of nucleophiles. This method is a cornerstone for creating libraries of highly substituted trifluoromethylated pyridines.

Analogous research on other electron-deficient chloropyridines, such as 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, demonstrates that a wide array of carbon and sulfur-based nucleophiles can be readily introduced. researchgate.netresearchgate.net This principle is directly applicable to the this compound system. The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product.

Detailed research findings have shown that such reactions are generally efficient and can be performed under mild conditions. The scope of nucleophiles is broad, encompassing amines, alkoxides, thiolates, and carbanions, allowing for the introduction of a diverse set of functional groups and structural motifs.

Table 1: Examples of Nucleophilic Substitution Reactions on a Halogenated Pyridine Scaffold

| Nucleophile Type | Reagent Example | Resulting Functional Group | Product Class |

| Amine | R-NH₂ | Secondary Amine | 2-Amino-4,6-bis(trifluoromethyl)pyridine |

| Alkoxide | R-ONa | Ether | 2-Alkoxy-4,6-bis(trifluoromethyl)pyridine |

| Thiolate | R-SNa | Thioether | 2-Thioether-4,6-bis(trifluoromethyl)pyridine |

| Carbon Nucleophile | Arylboronic Acid (in Suzuki Coupling) | Aryl | 2-Aryl-4,6-bis(trifluoromethyl)pyridine |

This table is illustrative, based on the known reactivity of similar chloropyridine systems.

Introduction of Diverse Functional Groups for Advanced Applications

The ability to introduce a wide variety of functional groups onto the 2-position of the 4,6-bis(trifluoromethyl)pyridine core is critical for tuning the molecule's physicochemical and biological properties for advanced applications.

Amino Groups: Reaction with primary or secondary amines yields 2-aminopyridine (B139424) derivatives. These compounds are important substructures in many biologically active molecules and can serve as handles for further functionalization, such as amide bond formation.

Ether and Thioether Linkages: Alkoxides and thiolates react to form the corresponding ethers and thioethers. The introduction of these linkages can modulate the lipophilicity and metabolic stability of the parent compound. For instance, the synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine from 2-Chloro-3-hydroxypyridine demonstrates a similar etherification on a related scaffold. researchgate.net

Carbon-Carbon Bonds: While direct SNAr with simple carbanions is possible, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) are powerful methods for creating C-C and C-N bonds. Reacting this compound with boronic acids, organostannanes, or terminal alkynes under appropriate catalytic conditions can introduce aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity. The coupling with boronic acids is a well-established method for creating substituted pyridines. researchgate.netresearchgate.net

Heterocyclic Annulation and Cycloisomerization Reactions for Novel Architectures

Beyond simple substitution, the this compound scaffold can be used to construct fused heterocyclic systems, leading to novel and rigid molecular architectures. This strategy often involves the use of bifunctional nucleophiles.

Heterocyclic Annulation: This approach uses a nucleophile containing a second reactive site. The reaction proceeds in a stepwise manner: first, the nucleophilic site displaces the C-2 chlorine atom. In a subsequent step, the second reactive group on the tethered side chain undergoes an intramolecular cyclization with another position on the pyridine ring or a substituent. Research on the related 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine shows that reactions with 1,2-bis-nucleophiles, such as hydrazine, can lead to the formation of fused aza-bicyclic structures. researchgate.net This strategy allows for the differentiation of substituents and the creation of complex polycyclic systems from a simple starting material. researchgate.net

Cycloisomerization: While cycloisomerization typically refers to the rearrangement of an existing structure, related cyclocondensation strategies are fundamental to building the trifluoromethylated pyridine ring itself. nih.gov For example, a modular approach to 4,6-bis(trifluoromethyl)pyridines has been developed via the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370). researchgate.net This demonstrates the power of cyclization reactions in creating these core structures, which can then be further functionalized.

Solid-Phase Synthetic Methodologies for Library Generation

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the generation of large, diverse libraries of derivatives is essential. Solid-phase organic synthesis (SPOS) offers a powerful platform for achieving this through parallel synthesis. imperial.ac.uk

The general strategy involves immobilizing the pyridine scaffold onto a solid support, such as a polystyrene resin, via a suitable linker. researchgate.net The key advantage of SPOS is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, obviating the need for complex chromatographic purification after each step. imperial.ac.uk

A hypothetical solid-phase synthesis using the this compound scaffold would proceed as follows:

Immobilization: The pyridine ring is attached to the solid support. While direct linkage is possible, a more common approach involves introducing a linker at a position other than the reactive C-2 chloro site, for example, by functionalizing one of the trifluoromethyl groups or another position on the ring if available. A study on 2-chloro-5-bromopyridine demonstrated immobilization via a traceless silicon linker introduced at the C-4 position. researchgate.net

Parallel Derivatization: The resin-bound scaffold is then distributed into multiple reaction vessels. A different nucleophile or coupling partner is added to each vessel, leading to a diverse set of products all still attached to the solid support. imperial.ac.uk This allows for the rapid, parallel creation of hundreds or thousands of unique compounds. scispace.com

Cleavage: Once the desired derivatization is complete, a final chemical step is performed to cleave the products from the solid support, releasing the library of purified compounds into solution for screening.

This methodology provides an efficient route to large libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research. imperial.ac.uk

Table 2: General Workflow for Solid-Phase Library Synthesis

| Step | Description | Purpose | Key Advantage |

| 1. Functionalization | Introduce a handle/linker onto the this compound scaffold. | To enable attachment to the solid support. | Allows for strategic immobilization. |

| 2. Immobilization | Covalently attach the functionalized scaffold to a solid-phase resin. | Anchors the molecule for subsequent reactions. | Simplifies purification by filtration. researchgate.net |

| 3. Parallel Reaction | Split the resin into portions and react with a diverse set of reagents (e.g., amines, boronic acids). | To create a large number of unique derivatives simultaneously. | High-throughput library generation. imperial.ac.uk |

| 4. Cleavage | Treat the resin with a specific reagent (e.g., acid) to release the final products. | To obtain the library of compounds in solution. | Final products are often of high purity. |

Applications in Advanced Organic Synthesis and Building Block Chemistry

2-Chloro-4,6-bis(trifluoromethyl)pyridine as a Key Intermediate in Multi-Step Syntheses

This compound is a pivotal intermediate in synthetic sequences that aim to construct elaborate molecular architectures. The pyridine (B92270) ring, rendered electron-deficient by the two trifluoromethyl groups, activates the chlorine atom at the C-2 position for nucleophilic aromatic substitution (SNAr). This high reactivity allows for the facile and selective introduction of a wide array of functional groups, serving as a linchpin in multi-step synthetic pathways.

The utility of this compound as a key intermediate stems from its ability to readily couple with various nucleophiles. Chemists can displace the chloro-substituent with oxygen-, nitrogen-, sulfur-, and carbon-based nucleophiles, thereby forging new bonds and building molecular complexity. For instance, reaction with amines leads to the formation of 2-amino-4,6-bis(trifluoromethyl)pyridine derivatives, which are precursors to compounds with diverse biological activities. Similarly, substitution with thiols or alcohols yields the corresponding thioethers and ethers, respectively.

The predictable reactivity of the C2-chloro group allows for its strategic use in complex syntheses. It can be the first connection point in a longer synthetic route, with subsequent modifications occurring on the newly introduced substituent or elsewhere on the molecule. This reliability makes it an ideal starting material for producing targeted compounds with high precision and yield.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product Class | Potential Application |

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, DMF) | 2-Amino-4,6-bis(trifluoromethyl)pyridines | Pharmaceutical scaffolds, Ligands |

| Alcohol (ROH) | Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF) | 2-Alkoxy-4,6-bis(trifluoromethyl)pyridines | Agrochemicals, Material Science |

| Thiol (RSH) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, CH₃CN) | 2-Thioether-4,6-bis(trifluoromethyl)pyridines | Medicinal Chemistry |

| Organometallic (R-M) | Palladium or Nickel Catalyst, Ligands | 2-Aryl/Alkyl-4,6-bis(trifluoromethyl)pyridines | Advanced Materials, Drug Discovery |

Construction of Complex Fluorinated Heterocycles

The synthesis of novel, complex heterocyclic systems containing fluorine is a major focus of contemporary organic chemistry. This compound serves not only as a precursor but also as a target molecule that can be constructed from simpler starting materials.

One notable method for creating such highly substituted pyridines involves the vapor-phase chlorination and fluorination of lutidines (dimethylpyridines). nih.govjst.go.jp This approach allows for the synthesis of various chloro-bis(trifluoromethyl)pyridine isomers, with reported yields ranging from 60% to 80%. nih.gov The specific conditions, such as reaction temperature and catalyst choice, can be tuned to favor the formation of the desired 2-chloro-4,6-bis(trifluoromethyl) isomer. nih.govjst.go.jp

Table 2: Synthesis of Chloro-bis(trifluoromethyl)pyridines from Lutidine Substrates nih.govjst.go.jp

| Lutidine Isomer | Reaction Conditions | Product | Yield (%) |

| 2,4-Lutidine | Vapor-phase chlorination/fluorination, >300°C | 6-Chloro-2,4-bis(trifluoromethyl)pyridine | 60-80 |

| 3,5-Lutidine | Vapor-phase chlorination/fluorination, >300°C | Chloro-3,5-bis(trifluoromethyl)pyridine isomers | 60-80 |

| 2,6-Lutidine | Vapor-phase chlorination/fluorination, >300°C | 4-Chloro-2,6-bis(trifluoromethyl)pyridine | 60-80 |

Furthermore, the core 4,6-bis(trifluoromethyl)pyridine structure can be assembled through cyclization reactions. For example, a method involving the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) provides a modular route to 2-substituted-4,6-bis(trifluoromethyl)pyridines. orgsyn.org While this specific example yields a 2-phenyl derivative, the underlying strategy demonstrates a powerful method for constructing the fundamental heterocyclic ring system from acyclic precursors. orgsyn.org Such construction methods are invaluable for creating analogs and derivatives for further study.

Role in Convergent and Divergent Synthetic Strategies for Chemical Libraries

The generation of chemical libraries containing novel compounds is essential for high-throughput screening in drug discovery and materials science. The structure of this compound is exceptionally well-suited for both convergent and divergent synthetic strategies to rapidly produce a multitude of related compounds.

Convergent Synthesis: In a convergent approach, the building block is used to bring together different pre-synthesized fragments. Here, this compound can act as a central scaffold. A library of diverse nucleophiles (e.g., various amines, thiols, or phenols) can be reacted with it in parallel, with each reaction producing a unique final product. This one-step diversification is highly efficient for quickly populating a chemical library with compounds that share the 4,6-bis(trifluoromethyl)pyridine core but differ at the 2-position.

Divergent Synthesis: In a divergent strategy, a common intermediate is transformed into a wide range of different products through various reaction pathways. This compound is an excellent starting point for such a strategy. The chlorine atom can be replaced by a more versatile functional group, such as a boronic ester or a stannane, via metal-catalyzed cross-coupling reactions. This new, highly functionalized intermediate can then "diverge" into numerous products by participating in a variety of subsequent coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) with a second library of reaction partners. This approach allows for the creation of immense structural diversity from a single, common starting material.

Table 3: Illustrative Strategies for Chemical Library Generation

| Strategy | Initial Step | Subsequent Reactions | Library Diversity |

| Convergent | Parallel reaction of this compound with a library of nucleophiles (Nu₁, Nu₂, Nu₃...). | N/A | Variation at the C-2 position (e.g., different amino, alkoxy, or thioether groups). |

| Divergent | Conversion of the chloro group to a versatile functional handle (e.g., B(OR)₂, SnR₃). | Parallel reaction of the functionalized intermediate with a library of coupling partners (Aryl-X, Alkyl-X...). | Extensive variation at the C-2 position with complex carbon-based fragments. |

Agrochemical Research Applications of 2 Chloro 4,6 Bis Trifluoromethyl Pyridine Analogues

Development of Novel Herbicides, Insecticides, and Fungicides

Research into analogues of 2-chloro-4,6-bis(trifluoromethyl)pyridine has led to the discovery of compounds with a range of agrochemical activities, including herbicidal, insecticidal, and fungicidal properties. The versatility of the chloro-bis(trifluoromethyl)pyridine core allows for the synthesis of diverse derivatives. nih.govjst.go.jp

Herbicides:

The development of herbicides from trifluoromethylpyridine structures is well-documented. For instance, 2-chloro-4-trifluoromethyl pyridine (B92270) is a known intermediate in the synthesis of the herbicide aminopyralid. agropages.com While direct herbicidal activity data for analogues of this compound is not extensively detailed in the provided search results, the general importance of the trifluoromethylpyridine scaffold in herbicide discovery is evident. For example, pyroxsulam, an acetolactate synthase (ALS)-inhibiting herbicide, incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, highlighting the effectiveness of this class of compounds in weed control. nih.gov The electron-withdrawing nature of the trifluoromethyl groups on the pyridine ring can lead to rapid degradation in the environment, which is a desirable trait for modern herbicides. nih.gov

Insecticides:

Significant research has been conducted on the insecticidal properties of trifluoromethylpyridine derivatives. A study on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrated potent insecticidal activity. nih.govrsc.orgresearchgate.net These compounds, which are analogues of this compound, were synthesized and tested against various insect pests. nih.govrsc.orgresearchgate.net

The bioassay results indicated that many of the synthesized compounds exhibited excellent insecticidal activity against Mythimna separata (Walker) and Plutella xylostella. nih.govrsc.orgresearchgate.net For example, compounds E18 and E27 showed LC50 values of 38.5 and 30.8 mg L⁻¹ against Mythimna separata, respectively, which were comparable to the commercial insecticide avermectin (B7782182) (29.6 mg L⁻¹). rsc.org Against Plutella xylostella, several compounds, including E5 , E6 , E9 , E10 , E15 , E25 , E26 , and E27 , demonstrated 100% activity at a concentration of 250 mg L⁻¹, outperforming the commercial insecticide chlorpyrifos (B1668852) (87%). rsc.org

Fungicides:

The trifluoromethylpyridine scaffold is also a key component in the development of novel fungicides. While specific fungicidal data for this compound analogues is limited in the provided results, the general applicability of this chemical class is recognized. For instance, 2-hydroxy-6-trifluoromethyl pyridine (HTF), derived from 2-chloro-6-trifluoromethyl pyridine, is an intermediate for the fungicide picoxystrobin. agropages.com This indicates that modifications of the chloro-trifluoromethylpyridine structure can yield potent antifungal agents. Further research has explored hybrid bis-(imidazole/benzimidazole)-pyridine derivatives for their antifungal properties, suggesting the pyridine core is a versatile starting point for fungicide design. nih.gov

Structure-Activity Relationship (SAR) Studies in Crop Protection Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals. For the novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety, a 3D-QSAR study was conducted to understand the relationship between the molecular structure and insecticidal activity. nih.govrsc.orgresearchgate.net

The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The results of these models provided valuable insights into the structural requirements for enhanced insecticidal activity. nih.govrsc.org

The CoMFA steric contour map indicated that larger substituents at the 2- and 4-positions of the benzene (B151609) ring attached to the oxadiazole were generally favorable for insecticidal activity. nih.gov However, excessively bulky groups at these positions could decrease activity, suggesting an optimal size for substituents. nih.gov For instance, a chlorine atom at the 4-position of the benzene ring was found to be more suitable than other halogen atoms. nih.gov

The electrostatic contour map from the CoMFA model revealed that electron-withdrawing groups at the 2- and 4-positions of the benzene ring could enhance insecticidal activity. nih.gov This is supported by the observation that compounds with electron-withdrawing substituents generally exhibited higher efficacy. nih.gov

The preliminary SAR analysis also showed that the trends observed for insecticidal activity against Mythimna separata were similar to those against Plutella xylostella. nih.gov

Molecular Design Principles for Enhanced Agrochemical Efficacy and Selectivity

The insights gained from SAR studies provide a foundation for the rational design of more effective and selective agrochemicals based on the this compound scaffold.

A key principle is the strategic placement of substituents to optimize interaction with the target site in the pest. The 3D-QSAR study on the insecticidal trifluoromethyl pyridine derivatives highlighted the importance of both steric and electronic properties of the substituents on the attached phenyl ring. nih.gov The finding that electron-withdrawing groups with an appropriate size at specific positions on the benzene ring enhance insecticidal activity is a critical design principle. nih.govrsc.org

Furthermore, the selectivity of agrochemicals is a crucial factor. For instance, the herbicide pyroxsulam, a pyridine derivative, achieves selectivity in wheat due to differences in the rate of metabolism between the crop and the target weeds. nih.gov This metabolic difference is a key design principle for developing crop-safe herbicides. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl groups, can make the molecule susceptible to nucleophilic substitution, leading to faster degradation and potentially contributing to selectivity. nih.gov

The incorporation of the trifluoromethylpyridine moiety itself is a fundamental design choice. The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact the electronic properties of the entire molecule and its interaction with biological targets. nih.gov This property can be leveraged to design molecules with specific modes of action and desired environmental fate characteristics. The development of novel agrochemicals from this scaffold involves exploring various substitutions on the pyridine ring and the introduction of different functional groups to fine-tune activity, selectivity, and spectrum of control. nih.govrsc.orgresearchgate.net

Pharmaceutical and Medicinal Chemistry Applications of 2 Chloro 4,6 Bis Trifluoromethyl Pyridine Moieties

Design and Synthesis of Biologically Active Trifluoromethylpyridine-Containing Compounds

2-Chloro-4,6-bis(trifluoromethyl)pyridine is a versatile chemical intermediate valued for its ability to participate in a variety of chemical reactions, including nucleophilic substitutions and cross-coupling reactions. nih.gov Its unique structure, featuring a reactive chlorine atom and two stabilizing, electron-withdrawing trifluoromethyl groups, makes it an important building block for creating complex molecules with potential therapeutic applications. nih.gov The strategic incorporation of this pyridine (B92270) derivative into synthetic pathways allows researchers to produce novel compounds with enhanced biological activities and improved chemical properties. nih.gov

One notable application is in the synthesis of inhibitors for DNA Polymerase Theta (Polθ), a key enzyme in a DNA repair pathway often exploited by cancer cells. Patents have disclosed the synthesis of acetamido derivatives that act as Polθ inhibitors, which are being investigated for the treatment of cancers, particularly those with deficiencies in homologous recombination (HR). justia.com The synthesis often starts with the cyanation of this compound to produce this compound-3-carbonitrile. justia.com This intermediate is then reacted with various amine derivatives to yield the final inhibitor compounds. justia.com For example, the reaction of this compound-3-carbonitrile with 2-amino-N-(4-fluorophenyl)-N-methylacetamide furnishes a potent Polθ inhibitor. justia.com

Another synthetic route utilizing the 4,6-bis(trifluoromethyl)pyridine core involves the creation of fused heterocyclic systems. In one study, 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, a derivative of the title compound, was used as a starting material to synthesize a series of novel pyridopyrimidine carbohydrazide (B1668358) and carboxamide derivatives. This multi-step synthesis involved a Smiles rearrangement, coupling with diethyl ethoxymethylenemalonate (EMME), cyclization, and subsequent reaction with hydrazines or amines to yield the target compounds.

Table 1: Example Synthesis of a DNA Polymerase Theta (Polθ) Inhibitor

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound-3-carbonitrile | N-(4-fluorophenyl)-N-methylpyrrolidine-2-carboxamide | 1-[4,6-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)-N-methylpyrrolidine-2-carboxamide |

Data sourced from patent WO2022026565A1. nih.gov

Exploration of Inhibitory and Modulatory Activities in Biochemical and Cellular Pathways

The 4,6-bis(trifluoromethyl)pyridine moiety has been incorporated into molecules designed to exhibit potent and specific inhibitory activities. As mentioned, a significant area of exploration is the development of DNA Polymerase Theta (Polθ) inhibitors for oncology. justia.com Polθ plays a critical role in microhomology-mediated end joining (MMEJ), a DNA repair pathway. In cancers that are deficient in other repair pathways like homologous recombination (often due to mutations in BRCA1/2 genes), the cancer cells become highly dependent on Polθ for survival. Therefore, inhibiting Polθ is a promising strategy for selectively killing these cancer cells. Compounds such as 2-((3-cyano-4,6-bis(trifluoromethyl)pyridin-2-yl)amino)-N-(4-fluorophenyl)-N-methylacetamide have been synthesized and patented as Polθ inhibitors. justia.com These molecules are designed to fit into the active site of the polymerase, blocking its function and leading to catastrophic DNA damage in targeted cancer cells. justia.com

In another therapeutic area, derivatives containing the 4,6-bis(trifluoromethyl)pyridine core have demonstrated potential as anticancer agents through different mechanisms. A series of pyridopyrimidine derivatives synthesized from a bis-trifluoromethyl pyridine precursor were evaluated for their anticancer activity against four human cancer cell lines: HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer). Several of these compounds exhibited promising activity at micromolar concentrations, with some showing inhibitory effects comparable to the standard control, 5-Fluorouracil.

Table 2: In Vitro Anticancer Activity of Selected Pyridopyrimidine Derivatives

| Compound | HeLa (CCL-2) | COLO 205 (CCL-222) | HepG2 (HB-8065) | MCF7 (HTB-22) |

|---|---|---|---|---|

| 7a | Active | Active | Active | Active |

| 7b | Active | Active | Active | Active |

| 6a | No Activity | No Activity | No Activity | No Activity |

| 6b | No Activity | No Activity | No Activity | No Activity |

| 6e | No Activity | No Activity | No Activity | No Activity |

Activity is noted based on the findings in the study, which reported that compounds 7a and 7b showed the most promising activity among the series, while others like 6a, 6b, and 6e were inactive. Specific MIC values were reported up to 118.7 µM.

Structure-Activity Relationship (SAR) Investigations in Drug Discovery Programs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. For molecules containing the 4,6-bis(trifluoromethyl)pyridine scaffold, SAR investigations help elucidate which structural features are essential for biological activity.

In the study of pyridopyrimidine derivatives with anticancer activity, a preliminary SAR analysis was conducted. The results indicated that the carboxamide derivatives (compounds 7a-e ) generally exhibited more promising anticancer activity compared to the carbohydrazide derivatives (compounds 6a-h ). Specifically, compounds 7a and 7b were highlighted as having the most significant activity across the tested cell lines. This suggests that the nature of the substituent attached to the pyridopyrimidine core is a key determinant of efficacy. The study noted that a free hydrogen on an amide functional group could participate in hydrogen bonding, a critical interaction for binding to biological targets. Conversely, several of the carbohydrazide derivatives, which feature a larger, more complex side chain, were found to be inactive, indicating that steric bulk or the specific electronic nature of this group may be detrimental to activity.

While a detailed, publicly available SAR study on a broad series of inhibitors derived directly from this compound is limited, general principles for pyridine derivatives are well-established. The electronic nature, size, and position of substituents on the pyridine ring are known to dramatically influence binding affinity, selectivity, and pharmacokinetic properties. researchgate.net The two CF3 groups at the 4- and 6-positions create a highly electron-deficient ring system, which strongly influences the reactivity of the 2-position and the binding interactions of the entire scaffold with target proteins. nih.gov

Impact of Trifluoromethyl Groups on Lipophilicity and Metabolic Stability in Drug Candidates

The incorporation of trifluoromethyl (CF3) groups is a widely used strategy in medicinal chemistry to enhance key drug-like properties, including lipophilicity and metabolic stability. researchgate.netaaronchem.comorgsyn.org The 4,6-bis(trifluoromethyl)pyridine moiety imparts these characteristics to the molecules it is integrated into.

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation. orgsyn.org A common route of drug metabolism is the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes. By replacing C-H bonds with C-F bonds, these "soft spots" for metabolism are blocked, which can significantly increase the metabolic stability and in vivo half-life of a drug candidate. aaronchem.comorgsyn.org The two CF3 groups in the 4,6-bis(trifluoromethyl)pyridine scaffold provide a robust shield against oxidative metabolism on the pyridine ring, a feature highly desirable in drug design. aaronchem.com Furthermore, the strong electron-withdrawing nature of the CF3 groups deactivates the pyridine ring towards oxidative processes. nih.gov While specific quantitative data for drug candidates derived from this compound are not widely available in public literature, the fundamental principles of fluorine chemistry strongly support the role of the bis(trifluoromethyl) motif in enhancing metabolic stability. aaronchem.comorgsyn.org

Table 3: General Physicochemical Properties Conferred by Trifluoromethyl Groups

| Property | Impact of Trifluoromethyl (-CF3) Group | Rationale |

|---|---|---|

| Lipophilicity | Increases | The CF3 group is highly lipophilic, enhancing passage through biological membranes. |

| Metabolic Stability | Increases | The high strength of the C-F bond makes the group resistant to cleavage by metabolic enzymes (e.g., CYPs). |

| Binding Affinity | Can Enhance | The CF3 group can engage in favorable interactions within protein binding pockets and modulate electronic properties. |

| Aqueous Solubility | Generally Decreases | The increase in lipophilicity often corresponds to a decrease in water solubility. |

This table summarizes the generally accepted effects of trifluoromethyl groups in medicinal chemistry. researchgate.netaaronchem.comorgsyn.org

Environmental and Toxicological Considerations in Academic Research on Trifluoromethylated Pyridines

Studies on Degradation Pathways and Environmental Fate of Trifluoromethylated Pyridines

Detailed academic investigations into the specific degradation pathways and environmental fate of 2-Chloro-4,6-bis(trifluoromethyl)pyridine are not available in the public domain. However, insights can be gleaned from studies on other trifluoromethylated pyridine (B92270) derivatives used in agriculture.

For some related compounds, such as the herbicide flupyrsulfuron-methyl-sodium, the electron-withdrawing nature of the trifluoromethyl group renders the pyridine ring susceptible to nucleophilic substitution, leading to relatively rapid degradation in soil and water. nih.gov Similarly, the herbicide flazasulfuron (B46402) is known to decompose through an intramolecular nucleophilic aromatic substitution. nih.gov It is plausible that similar mechanisms could contribute to the degradation of this compound, but without specific studies, this remains speculative.

The strong carbon-fluorine bond in trifluoromethyl groups generally contributes to the persistence of many organofluorine compounds in the environment. jubilantingrevia.com This persistence, combined with potential for bioaccumulation, is a significant environmental concern for many fluorinated substances. jubilantingrevia.com However, no specific data on the persistence, mobility, or bioaccumulation potential of this compound has been published.

General biodegradation pathways for pyridine derivatives have been identified in various bacteria, often involving hydroxylation and subsequent ring cleavage. researchgate.net For instance, some bacteria can metabolize pyridine through a series of enzymatic steps to ultimately form succinic acid, a common cellular metabolite. nih.gov Whether microorganisms can degrade the highly substituted and halogenated this compound, and via which specific enzymatic machinery, is currently unknown.

Table 1: Hypothetical Degradation Data for this compound

| Parameter | Value | Source |

| Abiotic Degradation | ||

| Photodegradation Half-life | Data not available | N/A |

| Hydrolysis Half-life | Data not available | N/A |

| Biotic Degradation | ||

| Aerobic Soil Metabolism (Half-life) | Data not available | N/A |

| Anaerobic Soil Metabolism (Half-life) | Data not available | N/A |

| Environmental Fate | ||

| Soil Adsorption Coefficient (Koc) | Data not available | N/A |

| Bioconcentration Factor (BCF) | Data not available | N/A |

| Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain. |

Analytical Methodologies for Purity, Identity, and Quantification in Research Samples

Chromatographic Techniques (HPLC, GC, UPLC) for Purity Assessment

Chromatographic methods are indispensable for evaluating the purity of 2-Chloro-4,6-bis(trifluoromethyl)pyridine by separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of pyridine (B92270) derivatives. For this compound, a reversed-phase HPLC method is typically effective. helixchrom.com The separation is generally achieved on a C8 or C18 column, where the nonpolar stationary phase interacts with the relatively nonpolar analyte. int-res.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used, with the gradient or isocratic elution profile optimized to achieve the best separation. helixchrom.comsielc.com The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution for pyridine compounds. sielc.com Detection is most commonly performed using a UV detector, as the pyridine ring exhibits strong ultraviolet absorbance. ptfarm.pl

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas, typically helium or nitrogen. libretexts.org A column with a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., SP-2100), is often employed for the separation of halogenated organic compounds. epa.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. nih.gov

For detection, a Flame Ionization Detector (FID) can be used, which provides a response proportional to the amount of carbon in the analyte. libretexts.org However, for enhanced selectivity towards halogenated compounds, a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD) is highly effective, offering increased sensitivity and reduced interference from non-halogenated matrix components. nih.govdavidsonanalytical.co.uk Mass spectrometry (GC-MS) is also a powerful detection method that provides both retention time data and mass spectral information for definitive identification of impurities. rsc.orgrsc.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, an evolution of HPLC, utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. chemistryviews.org A UPLC method for this compound would likely employ a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to ensure good peak shape. nih.gov The enhanced resolving power of UPLC is particularly advantageous for separating closely related impurities from the main compound. chemistryviews.org UPLC is often coupled with mass spectrometry (UPLC-MS) to provide rapid and accurate mass information for both the target compound and any co-eluting impurities. nih.gov

Table 1: Suggested Starting Parameters for Chromatographic Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| HPLC | C18 or C8, 3-5 µm | Acetonitrile/Water with 0.1% Formic Acid | UV | Purity determination |

| GC | Capillary column (e.g., SP-2100) | Helium or Nitrogen | FID, XSD, or MS | Purity and residual solvent analysis |

| UPLC | C18, <2 µm | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV, MS | High-resolution purity analysis, impurity profiling |

Advanced Spectroscopic Characterization for Identity Confirmation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide information about their positions relative to the chloro and trifluoromethyl substituents. For a related compound, 2-phenyl-4,6-bis(trifluoromethyl)pyridine, the aromatic protons appear in the range of 7.5-8.1 ppm. orgsyn.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbons attached to the electron-withdrawing trifluoromethyl groups will be significantly deshielded and will appear at a lower field. Furthermore, the carbon atoms will exhibit coupling with the fluorine atoms of the CF₃ groups (¹JCF, ²JCF, etc.), which provides further structural confirmation. orgsyn.orgrsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive and informative technique for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show two singlets (or closely coupled signals) corresponding to the two trifluoromethyl groups, assuming they are chemically non-equivalent. The chemical shifts of these signals, typically reported relative to a standard like CFCl₃, are characteristic of the electronic environment of the CF₃ groups on the pyridine ring. For many trifluoromethylpyridines, these shifts appear in the range of -60 to -70 ppm. rsc.orgrsc.orgcolorado.edu

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. Electron Ionization (EI) is a common ionization technique for such molecules. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound. miamioh.edu Fragmentation would likely involve the loss of a chlorine atom, a trifluoromethyl group, or other small neutral molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition, providing a high degree of confidence in the compound's identity. orgsyn.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for all carbon atoms, with characteristic shifts for carbons attached to fluorine and chlorine. C-F couplings will be observable. |

| ¹⁹F NMR | One or two singlets in the region of -60 to -70 ppm, corresponding to the two CF₃ groups. |

| MS (EI) | Molecular ion peak (M⁺) and a characteristic M+2 isotopic peak due to chlorine. Fragmentation patterns involving loss of Cl and CF₃. |

| HRMS | Provides the exact mass of the molecular ion, confirming the elemental composition. |

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

The ability to monitor the progress of a reaction and accurately determine the yield of this compound is crucial for process optimization and research applications.

Reaction Monitoring

The progress of the synthesis of this compound can be monitored by several techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively tracking the consumption of starting materials and the formation of the product. orgsyn.org For more quantitative and precise monitoring, GC and HPLC are the methods of choice. Aliquots can be taken from the reaction mixture at different time points and analyzed to determine the relative amounts of reactants, intermediates, and the final product. sielc.com

Yield Determination

Once the reaction is complete, the yield of the purified product needs to be accurately determined. This is typically done by weighing the isolated product. However, for a more precise determination of the yield in the crude reaction mixture or in cases where isolation is difficult, quantitative NMR (qNMR) is a powerful tool.

Quantitative ¹H NMR: By adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the crude product, the yield of this compound can be calculated by comparing the integral of a characteristic proton signal of the product to the integral of a known proton signal of the internal standard. orgsyn.org

Quantitative ¹⁹F NMR: Given the high sensitivity and the presence of two trifluoromethyl groups, ¹⁹F NMR is an excellent method for quantitative analysis. Similar to ¹H qNMR, an internal standard containing fluorine can be used to accurately determine the amount of this compound in a sample. This method is particularly useful as the ¹⁹F NMR spectrum often has less signal overlap compared to the ¹H NMR spectrum. rsc.orgrsc.org

Patent Landscape and Emerging Research Trends in 2 Chloro 4,6 Bis Trifluoromethyl Pyridine

Review of Patent Literature on Synthetic Methodologies and Applications

The synthesis of pyridines containing two trifluoromethyl groups, such as 2-Chloro-4,6-bis(trifluoromethyl)pyridine, has been a subject of investigation, with methodologies appearing in patent literature. A notable synthetic route involves the simultaneous vapor-phase chlorination and fluorination of lutidines at high temperatures.

One documented method starts from 2,4-Lutidine. jst.go.jp The process is carried out in a reactor system that includes a catalyst fluidized-bed phase and an empty phase. jst.go.jp In the fluidized-bed section, the methyl groups of the lutidine undergo chlorination followed by fluorination. Subsequently, nuclear chlorination of the pyridine (B92270) ring occurs in the empty phase of the reactor. jst.go.jp This approach allows for the synthesis of chloro-bis(trifluoromethyl)pyridines. jst.go.jpnih.gov

The reaction conditions, such as temperature, are critical and need to be higher than those used for the synthesis of mono-trifluoromethylpyridines from picolines. nih.gov For the synthesis of chloro-bis(trifluoromethyl)pyridine from 2,4-Lutidine, specific temperatures in both the catalyst fluidized bed and the empty phase are required to achieve significant yields. jst.go.jp Research has shown that yields for chloro-bis(trifluoromethyl)pyridines synthesized through this general method can range from 60% to 80%. jst.go.jpnih.gov

The primary application area for trifluoromethylpyridine derivatives, as highlighted in the broader patent literature, is in the development of agrochemicals. jst.go.jpnih.gov While specific applications for this compound are not extensively detailed in the provided search results, its structural similarity to other key intermediates suggests its potential use in creating novel active ingredients for crop protection.

Table 1: Synthesis of Chloro-bis(trifluoromethyl)pyridine from 2,4-Lutidine

| Starting Material | Reaction Type | Reaction Phases | Key Products | Reported Yield Range |

|---|---|---|---|---|

| 2,4-Lutidine | Vapor-phase chlorination/fluorination | Catalyst Fluidized Bed & Empty Phase | Chloro-bis(trifluoromethyl)pyridine | 60-80% jst.go.jpnih.gov |

Identification of Novel Applications and Future Research Directions

The unique physicochemical properties imparted by the trifluoromethyl groups make this compound a compound of interest for future research and development. The pyridine skeleton is a well-recognized structural unit in numerous bioactive compounds, and the introduction of trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity. sigmaaldrich.comorgsyn.org

Future research is likely to focus on leveraging this compound as a building block in organic synthesis to create a new generation of agrochemicals and pharmaceuticals. The demand for novel pesticides and drugs continues to drive research into new chemical entities. nih.govdatainsightsmarket.com The development of efficient and selective synthetic methods for functionalizing the this compound scaffold will be a key area of investigation.

A recent example of research in this area is the synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. orgsyn.org This work demonstrates a method for the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370), providing a modular approach to access 4,6-bis(trifluoromethyl)pyridines with various substituents at the 2-position. orgsyn.org This type of research opens up avenues for creating libraries of novel compounds for biological screening.

The exploration of this compound's potential in material science could also be a future research direction. Pyridine derivatives are used as ligands and in functional materials, and the presence of two trifluoromethyl groups could impart unique electronic and physical properties. sigmaaldrich.com

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4,6-bis(trifluoromethyl)pyridine?

The compound is synthesized via regioselective halogenation and trifluoromethylation of pyridine derivatives. A validated method involves using 2-aminopyridine as a precursor, reacting with phosphorus oxychloride (POCl₃) to introduce chlorine, followed by trifluoromethylation using CF₃Cu or CF₃I under controlled conditions . Key parameters include temperature (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity.

Q. How can researchers characterize the purity and structure of this compound?

Due to limited analytical data from suppliers , use a combination of:

- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., δ ~160 ppm for ¹⁹F in CF₃ groups).

- GC-MS/HPLC : Detect impurities (retention time ~12–14 min in reverse-phase C18 columns).

- Elemental analysis : Validate C, H, N, Cl, and F content (±0.3% deviation).

- X-ray crystallography : Resolve ambiguities in regiochemistry for single crystals .

Q. What safety protocols are critical for handling this compound?

- PPE : N95 masks, nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods due to acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) .

- Storage : In airtight containers under inert gas (away from moisture) to prevent decomposition.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.

Advanced Research Questions

Q. How do electronic effects of CF₃ and Cl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing CF₃ groups deactivate the pyridine ring, directing electrophilic substitution to the C-3 position. Chlorine at C-2 further enhances this effect, making Suzuki-Miyaura couplings challenging. Strategies include:

Q. What methods resolve contradictions in reported reaction yields for functionalization?